molecular formula C15H14O3 B12120900 Benzoic acid, 4-(3-methylphenoxy)-, methyl ester CAS No. 78303-11-4

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Cat. No.: B12120900
CAS No.: 78303-11-4
M. Wt: 242.27 g/mol
InChI Key: QCTUECXOFDDZKT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a methyl ester group, and a 3-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-methylphenoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid and methanol react in the presence of a strong acid like sulfuric acid to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(3-methylphenoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the 3-methylphenoxy group.

    Benzoic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of the 3-methylphenoxy group.

    Benzoic acid, 4-methoxy-, methyl ester: Features a methoxy group at the para position.

Uniqueness

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

78303-11-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(3-methylphenoxy)benzoate

InChI

InChI=1S/C15H14O3/c1-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17-2/h3-10H,1-2H3

InChI Key

QCTUECXOFDDZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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